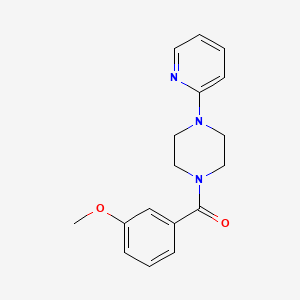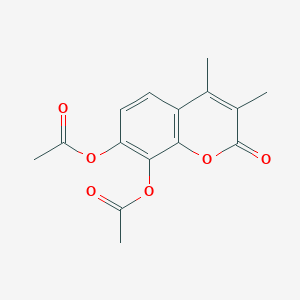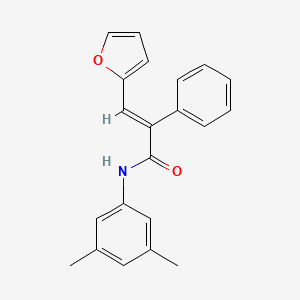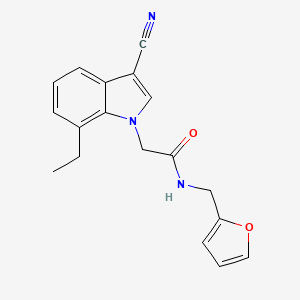
1-(3-methoxybenzoyl)-4-(2-pyridinyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-methoxybenzoyl)-4-(2-pyridinyl)piperazine, also known as MPBD, is a chemical compound that has been of great interest to researchers due to its potential applications in various fields. MPBD is a piperazine derivative that has been synthesized through a number of methods, and has been shown to exhibit a range of biochemical and physiological effects.
作用機序
The mechanism of action of 1-(3-methoxybenzoyl)-4-(2-pyridinyl)piperazine is not fully understood, but it is thought to act on the serotonergic and dopaminergic systems in the brain. 1-(3-methoxybenzoyl)-4-(2-pyridinyl)piperazine has been shown to increase the release of serotonin and dopamine in the brain, which may be responsible for its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects
1-(3-methoxybenzoyl)-4-(2-pyridinyl)piperazine has been shown to exhibit a range of biochemical and physiological effects, including anxiolytic and antidepressant effects, as well as effects on drug-seeking behavior. 1-(3-methoxybenzoyl)-4-(2-pyridinyl)piperazine has also been shown to increase the release of acetylcholine in the brain, which may be responsible for its cognitive-enhancing effects.
実験室実験の利点と制限
One advantage of using 1-(3-methoxybenzoyl)-4-(2-pyridinyl)piperazine in lab experiments is that it has been shown to be effective in animal models of depression, anxiety, and drug addiction. This makes it a potentially useful tool for researchers investigating these areas. However, one limitation of using 1-(3-methoxybenzoyl)-4-(2-pyridinyl)piperazine in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret results.
将来の方向性
There are a number of future directions for research on 1-(3-methoxybenzoyl)-4-(2-pyridinyl)piperazine. One area of research could focus on further investigating its mechanism of action, in order to gain a better understanding of how it produces its biochemical and physiological effects. Another area of research could focus on developing new drugs based on the structure of 1-(3-methoxybenzoyl)-4-(2-pyridinyl)piperazine, in order to create more effective treatments for depression, anxiety, and drug addiction. Finally, research could focus on investigating the potential of 1-(3-methoxybenzoyl)-4-(2-pyridinyl)piperazine as a cognitive enhancer, and its potential applications in the treatment of cognitive disorders such as Alzheimer's disease.
合成法
The synthesis of 1-(3-methoxybenzoyl)-4-(2-pyridinyl)piperazine has been achieved through a number of methods, including the reaction of 3-methoxybenzoyl chloride with 2-pyridinylpiperazine in the presence of a base, and the reaction of 1-(3-methoxybenzoyl)piperazine with 2-chloropyridine. The yield of 1-(3-methoxybenzoyl)-4-(2-pyridinyl)piperazine varies depending on the synthesis method used, with some methods yielding higher amounts than others.
科学的研究の応用
1-(3-methoxybenzoyl)-4-(2-pyridinyl)piperazine has been the subject of a number of scientific studies, with researchers investigating its potential applications in various fields. One area of research has focused on 1-(3-methoxybenzoyl)-4-(2-pyridinyl)piperazine's potential as a treatment for depression and anxiety. Studies have shown that 1-(3-methoxybenzoyl)-4-(2-pyridinyl)piperazine has anxiolytic and antidepressant effects in animal models, and may be a potential candidate for the development of new antidepressant drugs.
Another area of research has focused on 1-(3-methoxybenzoyl)-4-(2-pyridinyl)piperazine's potential as a treatment for drug addiction. Studies have shown that 1-(3-methoxybenzoyl)-4-(2-pyridinyl)piperazine can reduce drug-seeking behavior in animal models, and may be a potential candidate for the development of new treatments for drug addiction.
特性
IUPAC Name |
(3-methoxyphenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-22-15-6-4-5-14(13-15)17(21)20-11-9-19(10-12-20)16-7-2-3-8-18-16/h2-8,13H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOZKDIFWKRGOBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
43.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49642485 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 2-[(4-chlorobenzoyl)amino]benzoate](/img/structure/B5822087.png)



![N-{[(2-methyl-3-nitrophenyl)amino]carbonothioyl}propanamide](/img/structure/B5822117.png)

![4-chloro-3-[(diethylamino)sulfonyl]benzamide](/img/structure/B5822140.png)

![N'-[(2-phenoxybutanoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5822143.png)

![N'-{[2-(2-methylphenoxy)propanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5822151.png)
![N-(4-methoxybenzylidene)-3-[(4-methoxybenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5822157.png)
